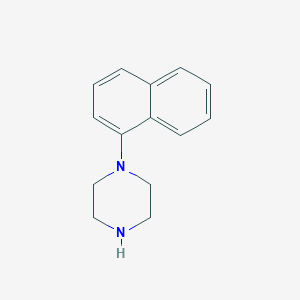

1-(1-Naphthyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNICFCQJUVFULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973071 | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-86-4 | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57536-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Naphthalenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(1-Naphthyl)piperazine (1-NPZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NPZ) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It exhibits a complex pharmacological profile, primarily interacting with various serotonin (5-HT) receptor subtypes, and to a lesser extent, with dopamine and adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of 1-NPZ, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols for key assays, and visual diagrams of signaling cascades to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: A Mixed Serotonergic Agent

This compound is a non-selective serotonergic agent, demonstrating a mixed profile of partial agonism and antagonism at various serotonin receptor subtypes.[1][2][3] This dual activity is central to its complex pharmacological effects. In animal studies, 1-NPZ has been shown to induce behaviors such as hyperphagia (increased eating), hyperactivity, and anxiolysis (reduction in anxiety), which are thought to be primarily mediated by its blockade of the 5-HT2C receptor.[2][3]

Interaction with Serotonin (5-HT) Receptors

1-NPZ displays a broad affinity for numerous 5-HT receptors. It generally acts as a partial agonist at the 5-HT1 receptor family and as an antagonist at the 5-HT2 receptor family.[1][2][3]

-

5-HT1 Receptors (Partial Agonist): 1-NPZ exhibits partial agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[2][3] This suggests that in the absence of the endogenous ligand serotonin, 1-NPZ can activate these receptors, albeit to a lesser degree than a full agonist. This partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic-like effects.

-

5-HT2 Receptors (Antagonist): The compound acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] Its antagonist activity at the 5-HT2C receptor is particularly noteworthy as it is linked to its effects on appetite and activity levels.[3]

-

Other 5-HT Receptors: 1-NPZ also possesses high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[2][3] It has been shown to bind to the human 5-HT6 receptor with an affinity comparable to that of serotonin itself.[4]

Interaction with Dopamine and Adrenergic Systems

While the primary targets of 1-NPZ are serotonin receptors, it also influences dopaminergic and adrenergic systems. In vivo studies in rats have shown that administration of 1-NPZ can lead to a decrease in dopamine (DA) levels and an increase in noradrenaline (NA) concentrations in the brain.[5] The increase in extracellular noradrenaline may be a consequence of post-synaptic 5-HT1A receptor activation and could contribute to the observed increase in locomotor activity.[5]

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data on the interaction of this compound with various neurotransmitter receptors. This data is crucial for understanding the compound's selectivity and potency.

| Receptor | Species | Assay Type | Value (nM) | Notes |

| Serotonin | ||||

| 5-HT1 (non-specific) | Rat | Radioligand Binding (IC50) | 6 | Antagonist activity in cortical membranes.[4] |

| 5-HT2 (non-specific) | Rat | Radioligand Binding (IC50) | 1 | Antagonist activity in cortical membranes.[4] |

| 5-HT2 (functional) | Rat | Tissue Contraction (IC50) | 1 | Blockade of 5-HT or tryptamine-induced contraction in rat fundus.[4] |

| 5-HT6 | Human | Radioligand Binding (Ki) | 120 | Affinity comparable to serotonin (Ki = 100 nM).[4] |

Table 1: Summary of Receptor Binding and Functional Data for this compound.

Signaling Pathways

The functional effects of 1-NPZ are mediated through its modulation of intracellular signaling cascades following receptor binding.

5-HT1A Receptor Signaling (Partial Agonism)

5-HT1A receptors are predominantly coupled to inhibitory G-proteins of the Gi/o family. Partial agonism by 1-NPZ at these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway is implicated in neuronal hyperpolarization and reduced neuronal firing.

5-HT2A Receptor Signaling (Antagonism)

5-HT2A receptors are coupled to G-proteins of the Gq/11 family. Activation of these receptors by serotonin normally stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. As an antagonist, 1-NPZ blocks this signaling cascade by preventing serotonin from binding to and activating the 5-HT2A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of 1-NPZ for a specific receptor subtype (e.g., 5-HT1A, 5-HT2A).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A).[6][7]

-

Unlabeled competitor (1-NPZ).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand, and binding buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a known unlabeled ligand for the receptor.

-

Competition Binding: Membranes, radioligand, and varying concentrations of 1-NPZ.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 1-NPZ. Determine the IC50 value (the concentration of 1-NPZ that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

Objective: To determine the ability of 1-NPZ to act as an agonist or partial agonist at Gi/o-coupled receptors (e.g., 5-HT1A).

Materials:

-

Cell membranes expressing the GPCR of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Varying concentrations of 1-NPZ.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as in the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and 1-NPZ in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of 1-NPZ.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity by scintillation counting.[8][9]

-

SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate.[8]

-

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of 1-NPZ. A concentration-dependent increase in binding indicates agonistic activity. Determine the EC50 (potency) and Emax (efficacy) values.

Second Messenger Assays

These assays measure the functional consequences of receptor activation downstream of G-protein coupling.

Objective: To measure the inhibition of adenylyl cyclase activity mediated by Gi/o-coupled receptors (e.g., 5-HT1A) in response to 1-NPZ.

Procedure:

-

Culture cells expressing the receptor of interest.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of 1-NPZ.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

A decrease in forskolin-stimulated cAMP levels in the presence of 1-NPZ indicates agonistic activity at a Gi/o-coupled receptor.

Objective: To measure the activation of phospholipase C by Gq/11-coupled receptors (e.g., 5-HT2A) and the antagonistic effect of 1-NPZ.

Procedure:

-

Label cells expressing the receptor of interest with [3H]-myo-inositol.

-

Pre-treat the cells with varying concentrations of 1-NPZ.

-

Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin).

-

Stop the reaction and extract the inositol phosphates (IPs).

-

Separate and quantify the [3H]-IPs using ion-exchange chromatography and liquid scintillation counting.

-

A reduction in agonist-stimulated IP accumulation in the presence of 1-NPZ indicates antagonistic activity.

Conclusion

This compound is a pharmacologically complex agent with a primary mechanism of action centered on its mixed agonist/antagonist activity at multiple serotonin receptor subtypes. Its partial agonism at 5-HT1 receptors and antagonism at 5-HT2 receptors, coupled with its influence on dopamine and norepinephrine systems, contribute to its diverse behavioral effects. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into the specific signaling pathways and functional consequences at each receptor subtype will be crucial for elucidating its full therapeutic potential and side-effect profile.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Serotonergic Activity of 1-(1-Naphthyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the serotonergic activity of 1-(1-Naphthyl)piperazine (1-NP), a phenylpiperazine derivative noted for its complex interactions with the serotonin system. This document outlines its receptor binding profile, functional activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Introduction

This compound (1-NP) is a non-selective, mixed serotonergic agent that has been a valuable tool in neuroscience research for dissecting the complex roles of the serotonin (5-HT) system in various physiological and pathological processes.[1][2] Its unique pharmacological profile, characterized by differential activity across a range of 5-HT receptors, makes it a compound of interest for understanding neurotransmitter signaling and as a reference compound in drug development.[1] This guide synthesizes the current knowledge on 1-NP's interaction with serotonin receptors to serve as a comprehensive resource for the scientific community.

Pharmacological Profile

1-NP exhibits a complex pharmacological profile, acting as a partial agonist at 5-HT1 receptor subtypes while functioning as an antagonist at 5-HT2 receptor subtypes.[3][4] It also demonstrates notable affinity for other serotonin receptors, highlighting its non-selective nature.[3][4] This mixed activity allows it to modulate serotonergic signaling in a multifaceted manner. In animal models, these interactions produce various behavioral effects, including hyperphagia (increased eating), hyperactivity, and anxiolysis (anxiety reduction), which are thought to be primarily mediated by its blockade of the 5-HT2C receptor.[3][5]

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at various serotonin receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| 5-HT1A | 25 | Rat Brain | [4] |

| 5-HT1B | 13 | Rat Brain | [4] |

| 5-HT1D | 17 | Human (recombinant) | [4] |

| 5-HT2A | 3.2 | Rat Brain | [4] |

| 5-HT2C | 4.0 | Rat Brain | [4] |

| 5-HT6 | 120 | Human (recombinant) | [6][7] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50) of this compound

| Receptor Subtype | IC50 (nM) | Functional Effect | Species/Tissue | Reference |

| 5-HT1 (undifferentiated) | 6 | Antagonist | Rat Cortical Membranes | [7][8] |

| 5-HT2 (undifferentiated) | 1 | Antagonist | Rat Cortical Membranes | [7][8] |

| 5-HT-induced Contraction | 1 | Antagonist | Rat Stomach Fundus | [7][8] |

Note: IC50 represents the concentration of 1-NP required to inhibit 50% of the response. The reported functional effect as an "antagonist" in these assays reflects its ability to block the action of serotonin. However, in the absence of a primary agonist, it can exhibit partial agonist activity at 5-HT1 receptors.[8]

Experimental Protocols

The characterization of 1-NP's serotonergic activity relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 1-NP for various 5-HT receptor subtypes.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human 5-HT receptor of interest, or from brain tissue (e.g., rat cortex).[9]

-

Radioligand: A tritiated ([³H]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

-

Test Compound: this compound in a series of dilutions (e.g., 10 pM to 100 µM).[10]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Filters: Glass fiber filters (e.g., GF/B or GF/C), pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[9][10]

-

Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., BCA or Bradford).[9][10]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Three sets of conditions are prepared in triplicate:

-

Total Binding: Contains membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of a non-labeled, known antagonist to saturate the receptors (e.g., 10 µM Serotonin).

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of 1-NP.[10]

-

-

Incubation: The plate is incubated, typically for 60 minutes at room temperature or 30°C, with gentle agitation to allow the binding to reach equilibrium.[9][10]

-

Termination and Filtration: The incubation is terminated by rapid filtration through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Counting: The filters are dried, and scintillation cocktail is added. The radioactivity (in counts per minute, CPM) retained on the filters is measured using a liquid scintillation counter.[10]

-

Data Analysis: The specific binding is calculated by subtracting the NSB from the total binding. The IC50 value for 1-NP is determined by fitting the competitive binding data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vitro Functional Assays

Functional assays measure the cellular response following receptor activation, determining whether a compound acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the ability of 1-NP to inhibit adenylyl cyclase activity, a hallmark of 5-HT1A receptor activation.

Procedure:

-

Cell Culture: Use cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Assay Setup: Seed cells in a microplate. On the day of the assay, add serial dilutions of 1-NP. To stimulate cAMP production, add a fixed concentration of forskolin to all wells.[12]

-

Incubation: Incubate the plate at room temperature for a duration specified by the detection kit manufacturer.[12]

-

Detection: Add cAMP detection reagents (commercially available kits, often based on HTRF or ELISA principles) and measure the signal.[12]

-

Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot cAMP levels against the log concentration of 1-NP to determine the EC50 (for agonist activity) or IC50 (for antagonist activity against a known agonist).[12]

Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) following 5-HT2A receptor activation.

Procedure:

-

Cell Culture: Use cells stably expressing the 5-HT2A receptor.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay: Place the plate in a fluorescence plate reader. Add serial dilutions of 1-NP (to test for agonist activity) or a fixed concentration of 1-NP followed by a known agonist like serotonin (to test for antagonist activity).

-

Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the log concentration of the compound to determine the EC50 or IC50 value.

Signaling Pathways and Visualizations

1-NP's dual activity profile means it engages distinct downstream signaling cascades depending on the receptor subtype.

5-HT1A Receptor Signaling

As a Gi/o-coupled receptor, activation of 5-HT1A by a partial agonist like 1-NP primarily leads to an inhibitory cellular response.[13][14] The Gαi subunit inhibits adenylyl cyclase, decreasing cAMP production and subsequent protein kinase A (PKA) activity.[15] The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[15]

Caption: 5-HT1A receptor signaling pathway activated by 1-NP.

5-HT2A Receptor Signaling

As an antagonist at the Gq/G11-coupled 5-HT2A receptor, 1-NP blocks the excitatory signaling cascade normally initiated by serotonin.[1][16] This canonical pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[6][16]

Caption: 5-HT2A receptor signaling pathway antagonized by 1-NP.

Experimental Workflow

The characterization of a novel compound's serotonergic activity follows a logical progression from initial binding studies to functional analysis.

Caption: General workflow for serotonergic compound characterization.

Conclusion

This compound is a versatile pharmacological tool with a well-defined, albeit complex, serotonergic profile. Its dual partial agonist activity at 5-HT1 receptors and antagonist activity at 5-HT2 receptors provide a unique mechanism for modulating serotonin signaling. The experimental protocols and pathway information detailed in this guide offer a framework for the continued investigation of this and other serotonergic compounds, aiding in the advancement of neuroscience and the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. This compound (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. pdspdb.unc.edu [pdspdb.unc.edu]

- 12. benchchem.com [benchchem.com]

- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

1-(1-Naphthyl)piperazine: A Technical Overview of its 5-HT Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NP) is a phenylpiperazine derivative that exhibits a complex and non-selective interaction with multiple serotonin (5-HT) receptor subtypes. This technical guide provides an in-depth summary of its 5-HT receptor binding profile, compiling quantitative binding data, detailing common experimental methodologies for receptor binding assays, and visualizing the associated signaling pathways. 1-NP generally acts as a partial agonist at 5-HT1 receptor subtypes and as an antagonist at 5-HT2 receptor subtypes, with additional high affinity for other 5-HT receptors. This mixed pharmacological profile makes it a valuable tool for neuropharmacological research and a scaffold for the development of more selective serotonergic agents.

5-HT Receptor Binding Profile

This compound has been characterized as a promiscuous serotonergic ligand, demonstrating significant affinity across several 5-HT receptor families. Its functional activity is notably mixed, displaying partial agonism at members of the 5-HT1 family and antagonism at 5-HT2 receptors.[1] It has also been shown to possess high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1]

Quantitative Binding Data

The binding affinities of this compound for various 5-HT receptor subtypes are summarized in the table below. The data are compiled from multiple studies and presented as pKi (the negative logarithm of the inhibition constant, Ki), Ki (in nanomolars), or IC50 values (in nanomolars). Higher pKi values and lower Ki/IC50 values indicate stronger binding affinity.

| Receptor Subtype | pKi | Ki (nM) | IC50 (nM) | Test System | Functional Activity | Reference |

| 5-HT1 (non-selective) | - | - | 6 | Rat cortical membranes | Partial Agonist | [2][3][4] |

| 5-HT1A | 7.7 | 20 | - | Calf hippocampus | Partial Agonist | [1] |

| 5-HT1B | 6.8 | 160 | - | Rat substantia nigra | Partial Agonist | [1] |

| 5-HT1D | 7.3 | 50 | - | Calf substantia nigra | Partial Agonist | [1] |

| 5-HT2 (non-selective) | - | - | 1 | Rat cortical membranes | Antagonist | [2][3][4] |

| 5-HT2A | - | - | - | - | Antagonist | [1] |

| 5-HT2B | - | - | - | - | Antagonist | [1] |

| 5-HT2C (formerly 5-HT1C) | 7.5 | 32 | - | Pig choroid plexus | Antagonist | [1] |

| 5-HT6 | - | 120 | - | Human recombinant | - | [2][3][4] |

Note: Data is derived from various sources and experimental conditions may differ. Direct comparison between values should be made with caution.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. These experiments measure the ability of a test compound (e.g., this compound) to displace a known radioactive ligand from its target receptor.

General Protocol Outline

-

Membrane Preparation :

-

Tissues (e.g., rat cerebral cortex) or cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells) are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford or BCA protein assay. Membranes are stored at -80°C.

-

-

Competitive Binding Assay :

-

Assays are typically performed in a 96-well plate format.

-

Each well contains:

-

Cell membrane suspension (e.g., 20-50 µg of protein).

-

A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, or [³H]-LSD for 5-HT6). The radioligand concentration is usually close to its dissociation constant (Kd).

-

Varying concentrations of the unlabeled test compound, This compound , typically spanning a wide range (e.g., 10 pM to 100 µM).

-

-

Controls :

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors (e.g., 10 µM Serotonin).

-

-

The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

-

-

Separation and Counting :

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The dried filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis :

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

The IC50 is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound interacts with 5-HT receptors that are primarily G-protein coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.

5-HT1A Receptor Signaling (Partial Agonism)

5-HT1A receptors couple to inhibitory G-proteins (Gi/o). Partial agonism by 1-NP leads to a submaximal inhibition of adenylyl cyclase, which reduces the production of the second messenger cyclic AMP (cAMP).

5-HT2A/2C Receptor Signaling (Antagonism)

5-HT2A and 5-HT2C receptors couple to Gq/11 proteins. As an antagonist, 1-NP binds to these receptors and blocks the downstream activation of phospholipase C (PLC), thereby preventing the generation of inositol triphosphate (IP3) and diacylglycerol (DAG) that would normally be initiated by serotonin.

References

- 1. Behavioural evidence for functional interactions between 5-HT-receptor subtypes in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors: do discriminatory 5-HT1B receptor ligands exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

1-(1-Naphthyl)piperazine: A Technical Guide for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NP) is a synthetic compound and a derivative of phenylpiperazine that serves as a critical research tool in neuropharmacology.[1][2] Its complex pharmacological profile, characterized by mixed agonist and antagonist activity at various serotonin (5-HT) receptors, makes it an invaluable ligand for dissecting the intricate roles of the serotonergic system in physiological and pathological processes.[3][4] This technical guide provides a comprehensive overview of 1-NP, including its chemical properties, synthesis, pharmacological actions, and detailed experimental protocols for its characterization and use in research.

Chemical and Physical Properties

1-NP is a crystalline solid, typically supplied as a hydrochloride salt to improve solubility.[5] It is soluble in organic solvents such as ethanol, DMSO, and DMF.[5]

| Property | Value | Source(s) |

| IUPAC Name | 1-(naphthalen-1-yl)piperazine | [2][6] |

| Synonyms | 1-NP, 1-Naphthylpiperazine | [2][5] |

| CAS Number | 57536-86-4 (free base), 104113-71-5 (hydrochloride) | [2][5] |

| Molecular Formula | C₁₄H₁₆N₂ (free base), C₁₄H₁₆N₂ • HCl (hydrochloride) | [2][5] |

| Molecular Weight | 212.29 g/mol (free base), 248.7 g/mol (hydrochloride) | [2][5] |

| Appearance | White to tan powder | |

| Solubility | Poorly soluble in water; Soluble in ethanol, DMSO, DMF | [5] |

Synthesis

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method allows for the efficient formation of the C-N bond between the naphthyl group and the piperazine ring.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 1-bromonaphthalene and piperazine.

Materials:

-

1-bromonaphthalene

-

Piperazine (or N-Boc-piperazine as a protected alternative)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu))

-

Anhydrous toluene (or other suitable solvent like dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Reagents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromonaphthalene (1.0 equivalent), piperazine (1.5 equivalents), and sodium tert-butoxide (1.4 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1-3 mol%) in a small amount of anhydrous toluene.

-

Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants. Then, using a syringe, add the prepared catalyst solution.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Pharmacological Profile

1-NP exhibits a complex, non-selective interaction with multiple serotonin receptor subtypes, acting as a mixed partial agonist and antagonist. This profile makes it a valuable tool for probing the serotonergic system.

Receptor Binding Affinity

1-NP binds with varying affinities to a wide range of 5-HT receptors. The table below summarizes key binding and functional data.

| Receptor Subtype | Species/Tissue | Assay Type | Value (nM) | Notes | Source(s) |

| 5-HT₁ | Rat Cortical Membranes | Antagonist Activity | IC₅₀ = 6 | [5] | |

| 5-HT₂ | Rat Cortical Membranes | Antagonist Activity | IC₅₀ = 1 | [5] | |

| 5-HT₁ₐ | - | Partial Agonist | - | Functional characterization | [2] |

| 5-HT₁ₑ | - | Partial Agonist | - | Functional characterization | [2] |

| 5-HT₂ₐ | - | Antagonist | - | Functional characterization | [2] |

| 5-HT₂C | - | Antagonist | - | Implicated in hyperphagia/anxiolysis | [2] |

| 5-HT₆ | Human | Binding Affinity | Kᵢ = 120 | Affinity comparable to serotonin (Kᵢ ≈ 100 nM) | [5] |

| Tryptamine | Rat Fundus | Antagonist Activity | IC₅₀ = 1 | Blocks tryptamine-induced contraction | [5] |

Mechanism of Action & Signaling Pathways

1-NP's functional effects are a direct result of its interaction with various G protein-coupled receptors (GPCRs), each linked to distinct intracellular signaling cascades.

-

5-HT₁ Subfamily (Partial Agonism): These receptors (5-HT₁ₐ, 5-HT₁ₑ, etc.) are typically coupled to inhibitory G proteins (Gαi/o). Partial agonism by 1-NP leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

-

5-HT₂ Subfamily (Antagonism): These receptors (5-HT₂ₐ, 5-HT₂C, etc.) are coupled to Gαq/11 proteins. By acting as an antagonist, 1-NP blocks the serotonin-induced activation of phospholipase C (PLC), thereby preventing the hydrolysis of PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). This action inhibits downstream signaling through protein kinase C (PKC) activation and intracellular calcium mobilization.

-

5-HT₆ Receptor (High Affinity Ligand): The 5-HT₆ receptor is coupled to the stimulatory G protein (Gαs). As a ligand, 1-NP can modulate the activation of adenylyl cyclase and subsequent cAMP production.

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to characterize the activity of 1-NP.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 1-NP for a specific serotonin receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target 5-HT receptor subtype.

-

A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ).

-

This compound (test compound).

-

A known non-labeled ligand for determining non-specific binding (e.g., excess serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.

-

Total Binding: To designated wells, add the radioligand at a concentration at or below its Kₑ value.

-

Non-Specific Binding (NSB): To another set of wells, add the radioligand and a saturating concentration of the non-labeled ligand to block all specific binding sites.

-

Competitive Binding: To the remaining wells, add the radioligand and serial dilutions of 1-NP.

-

Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 1-NP.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 1-NP that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Isolated Tissue Functional Assay (Rat Stomach Fundus)

Objective: To determine the antagonist potency of 1-NP (pA₂) against serotonin-induced smooth muscle contraction.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit physiological salt solution.

-

Serotonin (agonist).

-

This compound (antagonist).

-

Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

-

Isotonic force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a rat and dissect the stomach. Isolate the fundus portion and cut it into a longitudinal strip.

-

Mounting: Mount the tissue strip in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated. Attach one end to a fixed point and the other to the isotonic transducer under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

-

Agonist Dose-Response Curve (Control): Generate a cumulative dose-response curve for serotonin. Add increasing concentrations of serotonin to the bath and record the contractile response until a maximal effect is achieved.

-

Antagonist Incubation: Wash the tissue thoroughly until it returns to baseline. Add a known, fixed concentration of 1-NP to the bath and allow it to incubate for a predetermined time (e.g., 30-60 minutes).

-

Agonist Dose-Response Curve (with Antagonist): In the continued presence of 1-NP, repeat the cumulative dose-response curve for serotonin. A competitive antagonist will cause a rightward parallel shift in the curve.

-

Repeat: Wash the tissue and repeat steps 5 and 6 with at least two other concentrations of 1-NP.

-

Data Analysis (Schild Plot):

-

For each concentration of 1-NP, calculate the Dose Ratio (DR). The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Calculate log(DR - 1).

-

Plot log(DR - 1) on the y-axis against the negative log molar concentration of 1-NP (-log[B]) on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA₂ value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

In Vivo Behavioral Assay (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of 1-NP in rodents. This effect is often attributed to its 5-HT₂C antagonist properties.

Materials:

-

Elevated Plus Maze (EPM) apparatus (two open arms, two closed arms, elevated from the floor).

-

Video camera and tracking software.

-

Test animals (e.g., male Wistar rats).

-

This compound and vehicle control (e.g., saline).

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer 1-NP or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

-

Testing: Place the animal in the center of the EPM, facing one of the open arms.

-

Recording: Allow the animal to explore the maze freely for a fixed period (typically 5 minutes). Record the session using the video camera.

-

Cleaning: After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.

-

Data Analysis: Use the tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries) compared to the vehicle-treated group, without significant changes in total locomotor activity.

Conclusion

This compound is a versatile and potent pharmacological tool for the investigation of the serotonin system. Its complex profile as a mixed agonist/antagonist across multiple 5-HT receptor subtypes allows for the detailed study of receptor function and signaling. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the binding, functional, and behavioral effects of 1-NP and related compounds, thereby advancing our understanding of serotonergic modulation in the central nervous system and its potential for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. This compound (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Naphthyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1-Naphthyl)piperazine, a significant building block in medicinal chemistry and a pharmacologically active molecule in its own right. This document details a robust synthetic protocol via the Buchwald-Hartwig amination, outlines purification methods, and presents a thorough characterization of the compound using modern analytical techniques.

Introduction

This compound is a derivative of piperazine featuring a naphthyl group attached to one of the nitrogen atoms.[1] This compound and its analogues are of significant interest in the field of neuroscience and drug discovery due to their interactions with various neurotransmitter receptors, particularly serotonin receptors.[2] As a non-selective serotonergic agent, it exhibits partial agonism at several 5-HT receptor subtypes while acting as an antagonist at others.[2] This mixed pharmacological profile makes it a valuable tool for studying the complexities of the serotonergic system and a promising scaffold for the development of novel therapeutics for a range of central nervous system disorders.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[3] This method allows for the formation of the crucial carbon-nitrogen bond between the naphthalene ring and the piperazine moiety under relatively mild conditions and with good yields.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the synthesis of aryl piperazines.[4]

Materials:

-

1-Bromonaphthalene

-

Piperazine (anhydrous)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and BINAP (2.5 mol%). The flask is then evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

-

Addition of Reagents: To the flask, add 1-bromonaphthalene (1.0 equivalent), piperazine (1.5 equivalents), and sodium tert-butoxide (1.4 equivalents) under a stream of nitrogen.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred vigorously under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molar Mass | 212.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 63-67 °C | |

| Boiling Point | 154-156 °C at 1 Torr | |

| Purity (by HPLC) | ≥98% | [5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 - 8.12 | m | 1H | Ar-H |

| 7.85 - 7.82 | m | 1H | Ar-H |

| 7.52 - 7.42 | m | 3H | Ar-H |

| 7.35 - 7.31 | m | 1H | Ar-H |

| 7.18 - 7.15 | m | 1H | Ar-H |

| 3.25 | t, J = 5.0 Hz | 4H | -N(CH₂)- |

| 3.15 | t, J = 5.0 Hz | 4H | -N(CH₂)- |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | Ar-C |

| 134.7 | Ar-C |

| 129.3 | Ar-C |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 126.0 | Ar-CH |

| 125.8 | Ar-CH |

| 125.7 | Ar-CH |

| 123.9 | Ar-CH |

| 122.5 | Ar-CH |

| 53.0 | -N(CH₂)- |

| 46.0 | -N(CH₂)- |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2940 - 2800 | Strong | Aliphatic C-H stretch (piperazine ring) |

| 1590 - 1450 | Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-N stretch |

| 800 - 700 | Strong | Aromatic C-H bend (out-of-plane) |

MS (Mass Spectrometry)

| m/z | Relative Intensity (%) | Assignment |

| 212 | High | [M]⁺ (Molecular ion) |

| 169 | Moderate | [M - C₃H₅N]⁺ |

| 155 | High | [M - C₃H₇N₂]⁺ |

| 141 | Moderate | [C₁₁H₉]⁺ (Naphthyl fragment) |

| 128 | Moderate | [C₁₀H₈]⁺ (Naphthalene) |

| 115 | Moderate | [C₉H₇]⁺ |

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Buchwald-Hartwig amination.

Characterization Workflow

This diagram outlines the logical flow for the characterization of the synthesized product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The described Buchwald-Hartwig amination protocol offers a reliable and efficient route to this valuable compound. The tabulated physical and spectroscopic data serve as a crucial reference for researchers to verify the identity and purity of their synthesized material, facilitating its use in further research and drug development endeavors.

References

An In-depth Technical Guide to 1-(1-Naphthyl)piperazine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

1-(1-Naphthyl)piperazine (1-NP) and its derivatives represent a significant class of compounds in medicinal chemistry and pharmacology, primarily recognized for their interactions with serotonergic (5-HT) systems. As a core scaffold, 1-NP has served as a template for the development of a diverse range of molecules with varying affinities and functional activities at different 5-HT receptor subtypes. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

Core Structure and Pharmacological Profile

This compound is a phenylpiperazine derivative that acts as a non-selective, mixed serotonergic agent. Its pharmacological profile is complex, exhibiting partial agonism at 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while acting as an antagonist at 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). Furthermore, it possesses a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. This multifaceted interaction with the serotonin system has made 1-NP a valuable tool for dissecting complex signaling pathways and a starting point for the design of more selective ligands.

In preclinical animal models, 1-NP has been shown to induce effects such as hyperphagia (increased food intake), hyperactivity, and anxiolysis (anxiety reduction), which are thought to be primarily mediated by its blockade of the 5-HT2C receptor.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is most commonly achieved through two primary synthetic strategies: Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. This method is widely employed for the synthesis of arylpiperazines due to its broad substrate scope and functional group tolerance.

A general protocol for the synthesis of a this compound derivative via Buchwald-Hartwig amination is as follows:

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried reaction vessel, add the 1-halonaphthalene derivative (1.0 eq.), piperazine or a mono-protected piperazine such as 1-Boc-piperazine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, K3PO4, 1.5-2.5 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a protected piperazine was used, the protecting group (e.g., Boc) is removed. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Reductive Amination

Reductive amination is another versatile method for the synthesis of amines, including 1-arylpiperazines. This two-step, one-pot reaction involves the initial formation of an iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination

-

Iminium Ion Formation: In a reaction vessel, dissolve the naphthaldehyde or naphthyl ketone derivative (1.0 eq.) and piperazine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). An acid catalyst (e.g., acetic acid) can be added to facilitate iminium ion formation.

-

Reduction: To the solution, add a reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN)) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Pharmacological Evaluation: Experimental Protocols

The pharmacological characterization of this compound derivatives typically involves a combination of in vitro binding and functional assays to determine their affinity and efficacy at various serotonin receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Experimental Protocol: General Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target human 5-HT receptor (e.g., from HEK-293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a radioligand specific for the target receptor (e.g., [3H]-serotonin, [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound. This allows for the determination of a compound's efficacy (e.g., as an agonist, antagonist, or inverse agonist) and potency (e.g., EC50 or IC50).

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

-

Cell Culture: Cells stably expressing the target Gq-coupled 5-HT receptor (e.g., 5-HT2A) are plated in a 96- or 384-well black-walled, clear-bottom plate and grown to confluency.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark to allow for dye uptake and de-esterification.

-

Compound Addition: The test compound (at various concentrations) is added to the wells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

-

Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then an agonist is added to stimulate the receptor. The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The fluorescence data are analyzed to generate dose-response curves, from which the EC50 (for agonists) or IC50 (for antagonists) values can be determined.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and selected derivatives at various serotonin receptors. This data is crucial for understanding the structure-activity relationships of this chemical class.

Table 1: Binding Affinities (Ki, nM) of this compound and Analogs at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| This compound | 25 | 32 | 15 | 2.5 | 1.0 | 120 | 50 |

| N-p-Fluorobenzoyl-1-NP | 150 | 250 | 180 | 8.5 | 3.2 | >1000 | 280 |

| N-4-Sulfonyl-1-NP | 85 | 110 | 95 | 15 | 7.5 | 45 | 150 |

Note: Data compiled from various literature sources. Values are approximate and may vary depending on the experimental conditions.

Table 2: Functional Activity (IC50/EC50, nM) of this compound and Analogs

| Compound | 5-HT2A (Antagonist IC50) | 5-HT1A (Partial Agonist EC50) |

| This compound | 1.0 | 50 |

| N-p-Chlorobenzoyl-1-NP | 5.2 | >1000 |

| N-Methyl-1-NP | 2.8 | 35 |

Note: Data compiled from various literature sources. Values are approximate and may vary depending on the experimental conditions.

From the available data, several structure-activity relationships can be deduced:

-

Substitution on the Piperazine Nitrogen: Acylation or alkylation of the N4 position of the piperazine ring generally decreases affinity for 5-HT1 subtypes while having a more variable effect on 5-HT2 subtypes. The introduction of a sulfonyl group can enhance affinity for the 5-HT6 receptor.

-

Substitution on the Naphthyl Ring: The position and nature of substituents on the naphthyl ring can significantly modulate receptor affinity and selectivity. For instance, substitution at the 4-position of the naphthyl ring has been explored to introduce selectivity for specific 5-HT receptor subtypes.

Conclusion

This compound and its analogs remain a fertile ground for the discovery of novel central nervous system agents. Their complex pharmacology and synthetic tractability offer numerous opportunities for the development of selective ligands for various serotonin receptors. This technical guide has provided an overview of the key synthetic methodologies, pharmacological evaluation techniques, and structure-activity relationships pertinent to this important class of compounds. It is hoped that this information will serve as a valuable resource for researchers and drug development professionals in their quest for new and improved therapeutics.

In Vitro Effects of 1-(1-Naphthyl)piperazine on Neurons: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NPZ) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It is recognized for its complex interactions with the serotonergic system, exhibiting a mixed agonist and antagonist profile at various serotonin (5-HT) receptor subtypes. This technical guide provides a comprehensive overview of the known in vitro effects of 1-NPZ on neurons, with a focus on its receptor binding affinity, functional activity, potential neurotoxicity, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Introduction

This compound is a derivative of quipazine and is structurally related to other phenylpiperazine drugs known to modulate serotonergic neurotransmission. Its multifaceted interaction with serotonin receptors makes it a compound of interest for studying the intricate roles of the serotonin system in various physiological and pathological processes. Understanding the in vitro effects of 1-NPZ on neurons is crucial for elucidating its mechanism of action and predicting its potential physiological and toxicological outcomes.

Receptor Binding Affinity

The primary molecular targets of 1-NPZ in the central nervous system are serotonin receptors. In vitro radioligand binding assays have been employed to determine the affinity of 1-NPZ for various 5-HT receptor subtypes. These assays typically involve incubating neuronal membranes with a radiolabeled ligand that specifically binds to the receptor of interest and measuring the displacement of this radioligand by increasing concentrations of 1-NPZ. The data is used to calculate the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which are measures of the compound's binding affinity.

Table 1: Binding Affinity of this compound for Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| 5-HT1 | [3H]Serotonin | Rat cortical membranes | 6 | - | [1] |

| 5-HT2 | [3H]Spiperone | Rat cortical membranes | 1 | - | [1] |

| 5-HT6 | [3H]Serotonin | Human recombinant | - | 120 | [2] |

Note: The table summarizes available quantitative data. Further research is needed to fully characterize the binding profile of 1-NPZ across all 5-HT receptor subtypes.

Functional Activity at Serotonin Receptors

1-NPZ exhibits a complex functional profile, acting as a partial agonist at some 5-HT receptors and an antagonist at others. This mixed functionality contributes to its complex pharmacological effects.[3]

Agonist and Partial Agonist Activity

Evidence suggests that 1-NPZ acts as a partial agonist at 5-HT1 receptors.[3] This is supported by its ability to mimic some of the effects of serotonin, such as reducing serotonin turnover in the brain.[1] The activation of 5-HT1A receptors, which are often coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Antagonist Activity

At 5-HT2 receptors, 1-NPZ generally behaves as an antagonist.[3] This means it blocks the action of serotonin at these receptors. 5-HT2A receptors are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By blocking this pathway, 1-NPZ can inhibit serotonin-mediated neuronal excitation.

Signaling Pathways

The interaction of 1-NPZ with 5-HT receptors initiates intracellular signaling cascades that ultimately modulate neuronal function. The specific pathway activated or inhibited depends on the receptor subtype and the G-protein to which it is coupled.

References

A Comprehensive Pharmacological Profile of 1-(1-Naphthyl)piperazine (1-NP)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NP) is a phenylpiperazine derivative that exhibits a complex and non-selective pharmacological profile, primarily centered on the serotonergic system. It acts as a mixed ligand, demonstrating partial agonism at several 5-HT1 receptor subtypes while antagonizing 5-HT2 receptors.[1][2] This multifaceted activity has made 1-NP a valuable research tool for dissecting the roles of various serotonin receptors in physiological and pathological processes. In animal models, 1-NP has been shown to induce effects such as hyperphagia, hyperactivity, and anxiolysis, which are thought to be mediated predominantly through its blockade of the 5-HT2C receptor.[1][3] This technical guide provides a detailed overview of the pharmacological properties of 1-NP, including its receptor binding affinities, functional activities, and the experimental protocols used for its characterization.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The following tables summarize the available quantitative data, presenting inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values are indicative of higher binding affinity.

Serotonin Receptor Binding Profile

1-NP demonstrates high affinity for a wide range of serotonin (5-HT) receptors. Its profile is characterized by potent interactions with both 5-HT1 and 5-HT2 receptor families.

| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT1 (non-selective) | [3H]Serotonin | Rat | Cortical Membranes | - | 6 | [4][5][6] |

| 5-HT2 (non-selective) | [3H]Spiperone | Rat | Cortical Membranes | - | 1 | [4][5][6] |

| 5-HT6 | Various | Human | Recombinant Cells | 120 | - | [4][5][6] |

Dopamine and Adrenergic Receptor Binding Profile

While the primary activity of 1-NP is at serotonin receptors, some studies have investigated its interaction with dopaminergic and adrenergic systems. Direct binding affinities are less extensively documented in the literature. However, some studies have noted effects on dopamine and noradrenaline levels in the brain.[7]

| Receptor Family | Specific Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |

| Dopamine | D2-like | [3H]Spiperone | Rat | Brain Cortex | High Affinity | - | [8] |

| Adrenergic | α1 | - | - | - | - | - | [7] |

Note: The term "High Affinity" is used when specific quantitative data is not provided in the cited literature, but the study indicates a significant interaction.

Functional Activity

1-NP exhibits a mixed functional profile, acting as a partial agonist at some receptors and an antagonist at others. This dual activity is a key feature of its pharmacological characterization.

Serotonergic System

-

5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): 1-NP acts as a partial agonist at these receptors.[1][2] In the absence of the endogenous ligand serotonin, it can mimic the effects of an agonist, for example, by increasing serum corticosterone levels and decreasing serotonin turnover, which are indicative of central serotonin receptor activation.[5][6][8]

-

5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): 1-NP functions as an antagonist at these receptors.[1][2] This is demonstrated by its ability to block contractions in rat fundus induced by serotonin and to antagonize the behavioral effects of 5-HT2 agonists like DOB and quipazine in animal models.[4][5][6]

-

Other 5-HT Receptors: 1-NP has also been shown to have a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1][2]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a ligand for a receptor.

-

Objective: To determine the inhibitory constant (Ki) and/or the half-maximal inhibitory concentration (IC50) of 1-NP at specific receptor targets.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of membranes from cells or tissues expressing the receptor. The unlabeled test compound (1-NP) is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]serotonin, [3H]spiperone) and varying concentrations of the unlabeled test compound (1-NP).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.

-

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. Since most of the serotonin receptors targeted by 1-NP are GPCRs, common functional assays measure the downstream signaling events following receptor activation.

This assay directly measures the activation of G-proteins, which is an early step in the GPCR signaling cascade.[1][9][10]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 1-NP as an agonist or its inhibitory constant (Ki) as an antagonist.